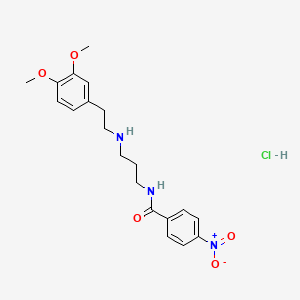

SB-237376

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H26ClN3O5 |

|---|---|

Molecular Weight |

423.9 g/mol |

IUPAC Name |

N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide;hydrochloride |

InChI |

InChI=1S/C20H25N3O5.ClH/c1-27-18-9-4-15(14-19(18)28-2)10-13-21-11-3-12-22-20(24)16-5-7-17(8-6-16)23(25)26;/h4-9,14,21H,3,10-13H2,1-2H3,(H,22,24);1H |

InChI Key |

QLUVAVFNMRXIIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Mechanism of Action of SB-237376: A Search for Evidence

Despite a comprehensive search of publicly available scientific literature and chemical databases, the specific mechanism of action for the compound SB-237376, chemically identified as N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide, remains elusive. At present, there is a notable absence of published data detailing its biological target, signaling pathways, and associated quantitative metrics such as binding affinity (Ki), inhibitory concentration (IC50), or effective concentration (EC50).

This technical guide was intended to provide an in-depth exploration of the core mechanism of this compound for an audience of researchers, scientists, and drug development professionals. However, the foundational information required to construct such a guide—including experimental data and established biological activity—is not currently available in the public domain.

Chemical Identity

The compound this compound is indexed in chemical databases, and its structure is known.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-4-nitrobenzamide |

| Molecular Formula | C20H25N3O5 |

| Molecular Weight | 387.43 g/mol |

| Canonical SMILES | COC1=C(C=C(C=C1)CCNC(C)C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-])OC |

Hypothetical Signaling Pathway and Experimental Workflow

Given the lack of specific data for this compound, we can conceptualize a hypothetical signaling pathway and a general experimental workflow that would be employed to characterize a novel compound of this nature. These diagrams are provided for illustrative purposes to outline the standard methodologies in drug discovery and mechanism of action studies.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generic kinase signaling pathway that is a common target for therapeutic intervention. If this compound were a kinase inhibitor, its action would involve blocking the phosphorylation cascade at a specific point.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

General Experimental Workflow for Mechanism of Action Studies

The following diagram outlines a typical workflow that researchers would follow to determine the mechanism of action of a new chemical entity like this compound.

Caption: Standard experimental workflow for characterizing a novel compound.

Conclusion

The core requirements for this technical guide—quantitative data, detailed experimental protocols, and specific signaling pathway diagrams for this compound—cannot be fulfilled due to the absence of pertinent information in the public scientific record. While the chemical identity of this compound is established, its biological activity and mechanism of action remain to be elucidated and published. The provided diagrams of a hypothetical signaling pathway and a general experimental workflow serve as a conceptual framework for the type of research that would be necessary to characterize this compound. Future research and publications will be required to shed light on the pharmacological profile of this compound.

The Discovery and Synthesis of SB-237376: A Technical Overview of a p38 MAP Kinase Inhibitor

SB-237376, chemically known as N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide, is a potent small molecule inhibitor of p38 mitogen-activated protein (MAP) kinase. This enzyme plays a critical role in the cellular response to inflammatory cytokines and stress stimuli. The discovery of this compound by scientists at SmithKline Beecham (now GlaxoSmithKline) was a significant step in the exploration of p38 MAP kinase as a therapeutic target for inflammatory diseases. This technical guide provides a detailed account of the discovery, synthesis, and biological context of this compound, tailored for researchers and professionals in drug development.

Core Compound Data

| Identifier | Value |

| Chemical Name | N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide |

| Molecular Formula | C20H25N3O5 |

| Molecular Weight | 387.43 g/mol |

| Target | p38 MAP Kinase |

Discovery and Development Context

The discovery of this compound is rooted in the broader effort to develop inhibitors of p38 MAP kinase for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The p38 MAP kinase signaling pathway is a key regulator of the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). By inhibiting p38 MAP kinase, compounds like this compound can effectively modulate this inflammatory cascade.

The initial disclosure of N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide, the compound that would be designated this compound, appeared in the patent literature from SmithKline Beecham. Specifically, the synthesis and characterization of this compound are detailed in the international patent application WO 96/13479.[1][2] This patent laid the groundwork for further investigation into its therapeutic potential. A subsequent patent, WO 1998/043947, described a hydrated hydrochloride salt of the compound, indicating ongoing development and formulation studies.[1]

Synthetic Pathway

The synthesis of this compound, as outlined in the patent literature, involves a multi-step process culminating in the formation of the final amide bond. The general synthetic strategy is designed for the efficient construction of the molecule from commercially available starting materials.

Experimental Protocol: Synthesis of N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide (this compound)

The synthesis described in patent WO 96/13479 (Example 2) provides the foundational methodology. While the patent provides the core steps, the following is a generalized protocol based on standard organic chemistry practices for such transformations.

Step 1: Synthesis of the Diamine Intermediate

The key intermediate, N-[2-(3,4-dimethoxyphenyl)ethyl]propane-1,3-diamine, is prepared by the reductive amination of 3,4-dimethoxyphenylacetaldehyde with 1,3-diaminopropane (B46017).

-

Materials: 3,4-dimethoxyphenylacetaldehyde, 1,3-diaminopropane, a suitable reducing agent (e.g., sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride), and an appropriate solvent (e.g., dichloromethane (B109758) or methanol).

-

Procedure:

-

Dissolve 3,4-dimethoxyphenylacetaldehyde in the chosen solvent.

-

Add 1,3-diaminopropane to the solution. The reaction may be stirred at room temperature to form the intermediate imine.

-

Slowly add the reducing agent to the reaction mixture, maintaining the temperature with an ice bath if necessary.

-

Allow the reaction to proceed to completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

-

Step 2: Amide Coupling to form this compound

The final step involves the acylation of the synthesized diamine intermediate with 4-nitrobenzoyl chloride.

-

Materials: N-[2-(3,4-dimethoxyphenyl)ethyl]propane-1,3-diamine, 4-nitrobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine), and an inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve the diamine intermediate in the inert solvent and add the base.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Upon completion, the reaction mixture is washed with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield N-[3-[[2-(3,4-dimethoxyphenyl)ethyl]amino]propyl]-4-nitrobenzamide.

-

The hydrochloride salt can be prepared by treating the free base with hydrochloric acid in a suitable solvent.[1][2]

References

An In-depth Technical Guide to the Chemical and Pharmacological Properties of SB-237376

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-237376 is a synthetic, non-peptide small molecule that has been identified as an antagonist of the C-X-C chemokine receptor 2 (CXCR2). As a member of the G protein-coupled receptor (GPCR) family, CXCR2 plays a pivotal role in inflammatory responses, primarily through the recruitment of neutrophils. Consequently, the development of CXCR2 antagonists like this compound holds significant therapeutic potential for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its mechanism of action, the signaling pathways it modulates, and general experimental protocols for its characterization.

Chemical Properties of this compound

This compound is chemically known as N-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)propyl)-4-nitro-benzamide. Its core structure consists of a dimethoxyphenyl ethyl amine moiety linked to a nitrobenzamide group via a propylamino linker. The detailed chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | N-(3-((2-(3,4-dimethoxyphenyl)ethyl)amino)propyl)-4-nitro-benzamide | N/A |

| Molecular Formula | C20H25N3O5 | N/A |

| Molecular Weight | 387.43 g/mol (Free Base) | N/A |

| SMILES String | COc1ccc(CCNCCCNC(=O)c2ccc(cc2)--INVALID-LINK--[O-])cc1OC | N/A |

| CAS Number | 179258-59-4 (Free Base) | N/A |

Pharmacological Profile

Mechanism of Action

This compound functions as a selective antagonist of the CXCR2 receptor. CXCR2 is a key mediator of the inflammatory cascade, primarily activated by ELR-positive (glutamic acid-leucine-arginine) CXC chemokines such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (Interleukin-8). By binding to CXCR2, this compound allosterically inhibits the binding of these chemokines, thereby preventing receptor activation and the subsequent downstream signaling events that lead to neutrophil chemotaxis and activation.

CXCR2 Signaling Pathway

The CXCR2 receptor is coupled to inhibitory G proteins of the Gαi subfamily. Upon chemokine binding, a conformational change in the receptor leads to the dissociation of the Gαi subunit from the Gβγ dimer. Both components then initiate distinct downstream signaling cascades:

-

Gαi Subunit: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Gβγ Subunit: The Gβγ dimer activates phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

These initial signaling events culminate in the activation of several key downstream pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. The integrated output of these signaling networks orchestrates the cellular responses mediated by CXCR2, most notably neutrophil chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not publicly available. However, based on standard methodologies for evaluating CXCR2 antagonists, the following general protocols can be adapted.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the CXCR2 receptor.

Methodology:

-

Cell Culture: Use a cell line stably expressing the human CXCR2 receptor (e.g., HEK293 or CHO cells).

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Note: Specific IC50 and Ki values for this compound are not available in the reviewed literature.

Chemotaxis Assay

This functional assay assesses the ability of this compound to inhibit the migration of neutrophils towards a CXCR2 ligand.

Methodology:

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

-

Assay Setup: Use a Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (typically 3-5 µm pore size) separating the upper and lower chambers.

-

Chemoattractant: Add a solution containing a CXCR2 ligand (e.g., CXCL8) to the lower chamber.

-

Cell Treatment: Pre-incubate the isolated neutrophils with varying concentrations of this compound or vehicle control.

-

Cell Seeding: Add the pre-treated neutrophils to the upper chamber.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period that allows for significant cell migration (e.g., 1-2 hours).

-

Quantification of Migrated Cells: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by staining the cells that have traversed the membrane and counting them under a microscope, or by using a fluorescent dye and measuring the fluorescence in the lower chamber.

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis at each concentration of this compound to determine its IC50 value.

Note: Specific IC50 values for this compound in chemotaxis assays are not available in the reviewed literature.

Calcium Mobilization Assay

This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by CXCR2 activation.

Methodology:

-

Cell Culture: Use a cell line endogenously or recombinantly expressing CXCR2 (e.g., HL-60 cells differentiated into a neutrophil-like phenotype, or HEK293-CXCR2 cells).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cell Treatment: Plate the dye-loaded cells in a 96-well plate and pre-incubate with varying concentrations of this compound or vehicle control.

-

Stimulation: Add a CXCR2 agonist (e.g., CXCL8) to the wells to stimulate the receptor.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium flux and calculate the IC50 value.

Note: Specific IC50 values for this compound in calcium mobilization assays are not available in the reviewed literature.

In Vivo Studies

While specific in vivo studies for this compound are not detailed in the available literature, CXCR2 antagonists, in general, have been evaluated in various animal models of inflammatory diseases. These studies typically involve inducing an inflammatory condition (e.g., lipopolysaccharide-induced lung inflammation, arthritis, or inflammatory bowel disease) in rodents and then administering the CXCR2 antagonist. The efficacy of the compound is assessed by measuring reductions in neutrophil infiltration into the inflamed tissue, decreases in pro-inflammatory cytokine levels, and overall improvement in disease pathology.

Conclusion

SB-237376: An In-Depth Technical Guide to a Selective 5-HT6 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SB-237376, a potent and selective antagonist of the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor, primarily expressed in the central nervous system, has emerged as a promising therapeutic target for cognitive disorders. This document details the pharmacological properties of this compound, including its binding affinity and selectivity profile. Furthermore, it outlines detailed experimental protocols for key in vitro and in vivo assays relevant to the characterization of 5-HT6 receptor antagonists. Visualizations of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the methodologies and the compound's mechanism of action.

Introduction

The serotonin 6 (5-HT6) receptor, a Gs-protein coupled receptor (GPCR), is predominantly located in brain regions critical for cognition and memory, such as the hippocampus and cortex.[1] Its modulation of multiple neurotransmitter systems, including acetylcholine (B1216132) and glutamate, has positioned it as a key target for the development of novel therapeutics for cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease and schizophrenia.[1][2] Antagonism of the 5-HT6 receptor has been shown to enhance cognitive performance in various preclinical models.[2]

This compound has been identified as a selective antagonist for the 5-HT6 receptor. This guide serves as a technical resource for researchers and drug development professionals, providing detailed information on its pharmacological characteristics and the experimental procedures used to evaluate its efficacy and mechanism of action.

Pharmacological Profile of this compound

The pharmacological profile of a compound is defined by its binding affinity for its primary target and its selectivity against other receptors.

Binding Affinity for the 5-HT6 Receptor

The binding affinity of this compound for the human 5-HT6 receptor is a critical parameter for determining its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

| Compound | Radioligand | Species | Ki (nM) | pKi |

| This compound | [³H]-LSD | Human | Data not available | Data not available |

Note: Specific Ki value for this compound is not publicly available in the searched literature. The table structure is provided for when such data becomes available.

Selectivity Profile

The selectivity of this compound is crucial for minimizing off-target effects. A comprehensive selectivity profile is determined by assessing its binding affinity for a panel of other receptors, particularly other serotonin (5-HT) and dopamine (B1211576) (D) receptor subtypes. A higher Ki value for off-targets indicates greater selectivity for the 5-HT6 receptor.

Table 2: Selectivity Profile of this compound against a Panel of Receptors

| Receptor Subtype | Ki (nM) | Fold Selectivity vs. 5-HT6 |

| 5-HT1A | Data not available | Data not available |

| 5-HT1B | Data not available | Data not available |

| 5-HT2A | Data not available | Data not available |

| 5-HT2B | Data not available | Data not available |

| 5-HT2C | Data not available | Data not available |

| 5-HT4e | Data not available | Data not available |

| 5-HT7 | Data not available | Data not available |

| D1 | Data not available | Data not available |

| D2 | Data not available | Data not available |

| D3 | Data not available | Data not available |

Note: Specific Ki values for the selectivity profile of this compound are not publicly available in the searched literature. This table illustrates the format for presenting such data. Generally, selective 5-HT6 receptor antagonists exhibit over 100-fold selectivity against other serotonin and dopamine receptors.

Mechanism of Action and Signaling Pathways

The 5-HT6 receptor is constitutively active and signals primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] The pro-cognitive effects of 5-HT6 receptor antagonists are believed to be mediated by more complex downstream signaling cascades and interactions with other neurotransmitter systems.[1]

One proposed mechanism involves the modulation of the Fyn/ERK pathway. Fyn, a non-receptor tyrosine kinase, can be activated by the 5-HT6 receptor, which in turn can influence the extracellular signal-regulated kinase (ERK) pathway, a key player in synaptic plasticity and memory formation. Antagonism of the 5-HT6 receptor can modulate these pathways, leading to beneficial effects on cognition.[1]

Furthermore, blockade of 5-HT6 receptors has been demonstrated to increase the release of acetylcholine and glutamate, neurotransmitters crucial for cognitive processes.[3]

Below is a diagram illustrating the canonical signaling pathway of the 5-HT6 receptor and the inhibitory effect of an antagonist like this compound.

Figure 1: 5-HT6 Receptor Gs Signaling Pathway and Antagonism by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the 5-HT6 receptor through competition with a radiolabeled ligand.

Materials:

-

Membranes from cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-LSD or [¹²⁵I]-SB-258585.

-

Non-specific binding control: 10 µM Methiothepin.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

This compound stock solution and serial dilutions.

Protocol:

-

Membrane Preparation: Thaw cell membranes on ice and homogenize in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute membranes to a final concentration of 10-20 µg of protein per well.

-

Assay Setup (in a 96-well plate):

-

Total Binding: 50 µL of binding buffer, 50 µL of radioligand (final concentration ~1-2 nM), and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of 10 µM Methiothepin, 50 µL of radioligand, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of this compound at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand, and 100 µL of the membrane suspension.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail to each vial, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for the Radioligand Binding Assay.

This assay measures the ability of this compound to inhibit the 5-HT-induced increase in intracellular cAMP levels.

Materials:

-

Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

Serotonin (5-HT) solution.

-

This compound stock solution and serial dilutions.

-

cAMP assay kit (e.g., HTRF or GloSensor).

-

Cell culture medium and supplements.

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Cell Seeding: Seed the 5-HT6 receptor-expressing cells into 96-well or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Remove the culture medium and replace it with assay buffer. Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation: Add a fixed concentration of 5-HT (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for cAMP production.

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the 5-HT-induced cAMP production) using non-linear regression analysis.

In Vivo Assays

The NOR test is a widely used behavioral paradigm to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore a novel object more than a familiar one.

Materials:

-

Open-field arena (e.g., 50 x 50 x 50 cm).

-

Two identical objects (familiar objects).

-

One novel object, differing in shape and texture from the familiar objects.

-

Video recording and analysis software.

-

This compound solution.

-

Vehicle control.

-

Rodents (rats or mice).

Protocol:

-

Habituation: For 2-3 days, habituate the animals to the empty open-field arena for 5-10 minutes each day.

-

Drug Administration: On the test day, administer this compound or vehicle at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the training session.

-

Training Session (Familiarization): Place two identical objects in the arena. Place the animal in the arena, equidistant from both objects, and allow it to explore freely for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

-

Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).

-

Test Session: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Compare the DI between the this compound-treated group and the vehicle-treated group.

References

The Role of 5-HT6 Receptors in Cognition: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The serotonin (B10506) 6 (5-HT6) receptor has emerged as a compelling target for therapeutic intervention in cognitive disorders. Almost exclusively expressed in the central nervous system (CNS), particularly in brain regions integral to learning, memory, and executive function such as the hippocampus, prefrontal cortex, and striatum, this G-protein coupled receptor (GPCR) plays a significant modulatory role in multiple neurotransmitter systems.[1][2][3] Blockade of the 5-HT6 receptor has been a primary focus of drug development, with preclinical evidence robustly supporting the pro-cognitive effects of antagonists. These compounds have been shown to enhance performance in a variety of animal models by modulating cholinergic and glutamatergic neurotransmission, largely through the disinhibition of GABAergic interneurons.[3][4][5] However, the translation from preclinical success to clinical efficacy has been challenging, with several lead candidates failing in late-stage trials for Alzheimer's disease.[6][7][8] This guide provides an in-depth examination of the core biology of the 5-HT6 receptor, its complex signaling pathways, the mechanistic basis for its role in cognition, and a summary of key preclinical and clinical findings. Detailed experimental protocols for investigating 5-HT6 receptor function are also provided to aid in future research and development efforts.

5-HT6 Receptor Signaling Pathways

The 5-HT6 receptor modulates neuronal function through multiple intracellular signaling cascades. While canonically coupled to the Gs-adenylyl cyclase pathway, it also engages in non-canonical signaling through interactions with other proteins, creating a complex signaling network that influences neuronal plasticity and function.

Canonical Gs/cAMP Pathway

The primary and most well-characterized signaling mechanism for the 5-HT6 receptor is its coupling to a stimulatory G-protein (Gs).[9] Activation of the receptor by serotonin leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[10] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB (pCREB) is a transcription factor that plays a crucial role in synaptic plasticity and the formation of long-term memory.[9]

Non-Canonical Signaling Pathways

Beyond the cAMP pathway, the 5-HT6 receptor interacts with other intracellular proteins to initiate distinct signaling cascades.

-

Fyn Kinase Pathway: The C-terminal region of the 5-HT6 receptor directly interacts with Fyn, a non-receptor tyrosine kinase.[11][12] This interaction, mediated by the SH3 domain of Fyn, links 5-HT6 receptor activation to the extracellular signal-regulated kinase (ERK1/2) pathway.[9][11] Activation of ERK1/2 is another critical pathway involved in synaptic plasticity and cognitive processes. This Fyn-dependent signaling can occur independently of the cAMP cascade.[9]

-

mTOR Pathway: Proteomic studies have revealed a physical interaction between the 5-HT6 receptor and components of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13][14] Activation of 5-HT6 receptors can increase mTOR signaling in brain regions like the prefrontal cortex.[13][15] Chronic or excessive activation of the mTOR pathway has been linked to cognitive deficits in some preclinical models, suggesting that 5-HT6 receptor-mediated mTOR recruitment could represent a mechanism for cognitive impairment.[13][16] Therefore, inhibition of this pathway by 5-HT6 receptor antagonists may contribute to their pro-cognitive effects.[4][17]

Mechanism of Pro-Cognitive Action by 5-HT6 Receptor Antagonists

The primary hypothesis for the cognitive-enhancing effects of 5-HT6 receptor antagonists is their ability to modulate other neurotransmitter systems critical for cognition. This is not achieved by direct action on other receptors, but through a sophisticated process of disinhibition within local neuronal circuits.

5-HT6 receptors are located on GABAergic interneurons. Activation of these receptors by serotonin enhances GABAergic transmission, which exerts an inhibitory effect on downstream pyramidal neurons, including cholinergic and glutamatergic neurons.[18][4][19] By blocking these 5-HT6 receptors, antagonists reduce the inhibitory GABAergic tone. This "disinhibition" leads to an increased release of acetylcholine (B1216132) (ACh) and glutamate (B1630785) (Glu) in key brain regions like the prefrontal cortex and hippocampus.[1][3] This elevation in cholinergic and glutamatergic neurotransmission is believed to be the primary driver of the observed improvements in learning and memory.[1][3] This mechanism also accounts for the synergistic effects observed when 5-HT6 antagonists are co-administered with acetylcholinesterase inhibitors (AChEIs).[5][19]

Preclinical Evidence for Cognitive Enhancement

A vast body of preclinical research has demonstrated the efficacy of 5-HT6 receptor antagonists in various animal models of cognition. These compounds have shown the ability to improve memory performance when administered alone and to reverse cognitive deficits induced by pharmacological agents or in models of neurodevelopmental disorders.[2][17][20][21]

Key Preclinical Models

-

Novel Object Recognition (NOR) Task: This test leverages a rodent's innate preference for novelty to assess recognition memory. 5-HT6 antagonists like SB-271046 and Ro 04-6790 have been shown to reverse memory deficits in this task, particularly by enhancing the consolidation phase of memory.

-

Morris Water Maze (MWM): A test of hippocampus-dependent spatial learning and memory. Administration of 5-HT6 antagonists, including SB-271046 and Ro 04-6790, has been shown to improve retention of the learned platform location.[14][17]

-

Pharmacological Deficit Reversal: Antagonists robustly reverse cognitive impairments induced by the muscarinic antagonist scopolamine (B1681570) and the NMDA antagonist dizocilpine (B47880) (MK-801), providing evidence for their interaction with cholinergic and glutamatergic systems.[20][21]

Quantitative Preclinical Data

The following tables summarize key quantitative data for representative 5-HT6 receptor antagonists from preclinical studies.

Table 1: In Vitro Binding Affinities of Select 5-HT6 Receptor Antagonists

| Compound | 5-HT6 Receptor Binding Affinity (Ki, nM) | Reference(s) |

|---|---|---|

| Idalopirdine (B1259171) (Lu AE58054) | 0.83 | [7][10] |

| Intepirdine (B1672000) (SB-742457) | ~1 (pKi range) | [6][22] |

| SB-271046 | ~1.3 (pKi 8.9) | [6] |

| Ro 04-6790 | ~2.5 (pKi 8.6) | [6] |

| Phenoxyalkyltriazine Cpd 1 | 6 | [23] |

| Phenoxyalkyltriazine Cpd 3 | 21 | [24] |

| Phenoxyalkyltriazine Cpd 4 | 11 | [25] |

| PUC-10 | 14.6 |[26] |

Table 2: Summary of Pro-Cognitive Effects in Preclinical Models

| Compound | Animal Model | Doses Tested | Key Finding | Reference(s) |

|---|---|---|---|---|

| Idalopirdine | NOR (PCP-induced deficit) | 5-20 mg/kg, p.o. | Reversed cognitive impairment. | [10] |

| Intepirdine | Reversal Learning (PCP-induced deficit) | N/A | Reversed learning deficits. | [8] |

| SB-271046 | Morris Water Maze | 10 mg/kg | Significantly improved retention. | [17] |

| SB-271046 | NOR (4h delay) | 10 mg/kg, i.p. | Reversed memory deficit by enhancing consolidation. | [20] |

| Ro 04-6790 | Morris Water Maze | 10 & 30 mg/kg, i.p. | Enhanced retention of learned platform position. | [14] |

| Ro 04-6790 | NOR (4h delay) | 10 mg/kg, i.p. | Reversed memory deficit by enhancing consolidation. |[20] |

Typical Preclinical Experimental Workflow

The diagram below illustrates a typical workflow for evaluating a novel 5-HT6 receptor antagonist in the Novel Object Recognition task.

Clinical Development and Outcomes

The strong preclinical rationale propelled several 5-HT6 receptor antagonists into clinical trials, primarily for Alzheimer's disease (AD), often as an adjunctive therapy to existing AChEIs. While early phase trials were promising, late-stage studies have unfortunately failed to meet their primary endpoints.

Table 3: Summary of Key 5-HT6 Antagonists in Clinical Development for AD

| Compound | Developer(s) | Phase II Outcome | Phase III Outcome | Current Status (as of late 2025) | Reference(s) |

|---|---|---|---|---|---|

| Idalopirdine (Lu AE58054) | Lundbeck/Otsuka | Showed significant improvement in cognition (ADAS-cog) as adjunct to donepezil. | Failed to meet primary endpoints in three trials (STARSHINE, STARBEAM, STARBRIGHT). No significant benefit over placebo. | Development discontinued (B1498344) for AD. | [7][19][27][28] |

| Intepirdine (RVT-101) | GSK/Axovant | Showed benefits on cognition and activities of daily living as adjunct to donepezil. | Failed to meet primary endpoint in MINDSET trial. No improvement over placebo. | Development discontinued for AD and Lewy Body Dementia. |[4][8][15][29] |

The discrepancy between robust preclinical data and clinical trial failures highlights the complexities of translating findings from animal models to human neurodegenerative diseases. Potential reasons include differences in underlying pathology, suboptimal dose selection, or the possibility that the targeted mechanism, while valid, is insufficient to overcome the profound and multifaceted neurodegeneration present in AD.

Conclusion and Future Directions

The 5-HT6 receptor remains a well-validated target with a clear role in cognitive modulation. Its intricate signaling through canonical cAMP and non-canonical Fyn and mTOR pathways provides multiple avenues for therapeutic influence. The disinhibition hypothesis, leading to enhanced cholinergic and glutamatergic activity, is strongly supported by preclinical data and provides a sound mechanistic basis for the pro-cognitive effects of antagonists.

Despite the disappointing outcomes of Phase III trials for AD, the field should not be abandoned. Future research should focus on:

-

Exploring Other Indications: The mechanism of action may be more suitable for cognitive impairment in other disorders like schizophrenia, where several antagonists are still in development.[17]

-

Investigating Biased Agonism: The paradoxical pro-cognitive effects of some agonists suggest that biased ligands, which selectively activate beneficial pathways (e.g., Fyn-ERK) while avoiding detrimental ones (e.g., mTOR overactivation), could be a novel therapeutic strategy.[6][16]

-

Patient Stratification: Identifying patient populations or disease stages where the 5-HT6 modulatory mechanism might be most effective could be key to future clinical success.

A deeper understanding of the receptor's complex biology, gained through the application of rigorous experimental protocols, will be essential to unlock the full therapeutic potential of targeting the 5-HT6 receptor for cognitive enhancement.

Appendix: Key Experimental Protocols

A.1. cAMP Accumulation Assay (HTRF Method)

This protocol describes a method to quantify the functional antagonist activity of a test compound at the 5-HT6 receptor by measuring the inhibition of agonist-induced cAMP production.

1. Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor).

-

Test Compounds (potential antagonists) and a reference agonist (e.g., Serotonin/5-HT).

-

HTRF cAMP detection kit (e.g., from Cisbio), containing cAMP-d2 tracer and anti-cAMP Cryptate antibody in a lysis buffer.

-

384-well white, low-volume assay plates.

-

HTRF-compatible plate reader.

2. Procedure:

-

Cell Preparation: Harvest the 5-HT6-expressing cells and resuspend them in Assay Buffer to the desired density (e.g., 2,500 cells/5 µL).

-

Antagonist Addition: Dispense 5 µL of test compound dilutions (in Assay Buffer) into the wells of the 384-well plate. Include wells for vehicle control (buffer only) and maximum stimulation (no antagonist).

-

Cell Dispensing & Pre-incubation: Add 5 µL of the cell suspension to each well. Seal the plate and incubate for 30 minutes at room temperature to allow for compound-receptor binding.

-

Agonist Stimulation: Prepare a 5-HT solution in Assay Buffer at a concentration 2-fold higher than its predetermined EC80 value (the concentration that produces 80% of the maximal response). Add 10 µL of this agonist solution to all wells except the basal control wells (add 10 µL of Assay Buffer to these).

-

cAMP Accumulation: Seal the plate and incubate for 30 minutes at room temperature.

-

Detection: Sequentially add 10 µL of the cAMP-d2 solution and 10 µL of the anti-cAMP Cryptate solution (prepared in lysis buffer per the manufacturer's instructions) to each well.

-

Final Incubation & Reading: Seal the plate, incubate for 60 minutes at room temperature (protected from light), and read on an HTRF plate reader (measuring emission at 665 nm and 620 nm).

3. Data Analysis:

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of the antagonist.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.[11][13]

A.2. Co-Immunoprecipitation (Co-IP) for 5-HT6R-Fyn Interaction

This protocol is designed to validate the physical interaction between the 5-HT6 receptor and Fyn kinase in cell lysates.

1. Materials:

-

Cells co-expressing tagged 5-HT6R (e.g., FLAG-tagged) and Fyn.

-

Ice-cold PBS.

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Antibody against the tag (e.g., anti-FLAG antibody) for immunoprecipitation (the "bait").

-

Antibody against the interaction partner (e.g., anti-Fyn antibody) for detection by Western blot.

-

Isotype control IgG (negative control).

-

Protein A/G-coupled magnetic or agarose (B213101) beads.

2. Procedure:

-

Cell Lysis: Wash cultured cells with ice-cold PBS. Add ice-cold Lysis Buffer, scrape the cells, and transfer the suspension to a microcentrifuge tube. Incubate on ice for 15-30 minutes with gentle agitation.

-

Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the cleared lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them. This step reduces non-specific binding.

-

Immunoprecipitation: Add the primary "bait" antibody (e.g., anti-FLAG) or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads (using a magnet or centrifugation). Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Lysis Buffer.

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5-10 minutes to elute and denature the protein complexes.

3. Analysis:

-

Separate the eluted proteins using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Perform a Western blot using an antibody against the expected interaction partner (e.g., anti-Fyn). A band at the correct molecular weight for Fyn in the anti-FLAG IP lane (but not in the control IgG lane) confirms the interaction.[30][31][32]

A.3. Morris Water Maze (MWM) Protocol

This protocol outlines a standard procedure for assessing spatial learning and memory in rodents.

1. Apparatus:

-

A large circular pool (120-200 cm diameter), filled with water made opaque with non-toxic white paint or milk powder. Water temperature should be maintained at 23 ± 2 °C.

-

A submerged escape platform (10-15 cm diameter), placed 1-2 cm below the water surface in a fixed location in one of the four designated quadrants.

-

The pool should be located in a room with various stable, distal visual cues (e.g., posters, shapes on the walls).

-

A video tracking system and software to record the animal's swim path, latency to find the platform, and time spent in each quadrant.

2. Procedure:

-

Habituation (Day 0): Allow each animal a single 60-second free swim in the pool without the platform to acclimate them to the maze.

-

Acquisition Training (Days 1-4):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the pool wall from one of four quasi-random start positions (N, S, E, W).

-

Allow the animal to swim and find the hidden platform. If it does not find the platform within 60-90 seconds, gently guide it there.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Remove the animal, dry it, and return it to a holding cage during the inter-trial interval (e.g., 20 minutes).

-

Vary the start position for each of the four daily trials.

-

-

Probe Trial (Day 5):

-

Remove the escape platform from the pool.

-

Place the animal in the pool from a novel start position (or the one furthest from the target quadrant).

-

Allow the animal to swim freely for 60 seconds while recording its swim path.

-

3. Data Analysis:

-

Acquisition Phase: The primary measure is escape latency (time to find the platform). A decrease in latency across training days indicates learning. Path length is also analyzed.

-

Probe Trial: The key measures are the percentage of time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location. A significant preference for the target quadrant compared to the other quadrants indicates robust spatial memory.[1][9][33]

References

- 1. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 2. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Intepirdine - Wikipedia [en.wikipedia.org]

- 5. 5HT6 Antagonists in the Treatment of Alzheimer’s Dementia: Current Progress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. alzforum.org [alzforum.org]

- 9. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lu AE58054, a 5-HT6 antagonist, reverses cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Activation of 5-HT2 receptors enhances the release of acetylcholine in the prefrontal cortex and hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A role for 5-ht6 receptors in retention of spatial learning in the Morris water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An international, randomized, placebo‐controlled, phase 2b clinical trial of intepirdine for dementia with Lewy bodies (HEADWAY‐DLB) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 5-HT6 receptor antagonists enhance retention of a water maze task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Drug candidates in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-HT6 receptor antagonists reverse delay-dependent deficits in novel object discrimination by enhancing consolidation--an effect sensitive to NMDA receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT6 receptor agonists and antagonists enhance learning and memory in a conditioned emotion response paradigm by modulation of cholinergic and glutamatergic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Headline conclusions from the phase III study of idalopirdine (Lu AE58054) for cognitive symptoms associated with Alzheimer's disease|September 26, 2016|News Releases | Otsuka Pharmaceutical Co., Ltd. [otsuka.co.jp]

- 28. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 29. alzinfo.org [alzinfo.org]

- 30. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 31. creative-diagnostics.com [creative-diagnostics.com]

- 32. assaygenie.com [assaygenie.com]

- 33. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to SB-237376 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Profile: SB-277011-A (as an analog for SB-237376)

SB-277011-A is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of this specific dopamine receptor subtype.

Quantitative Data: Binding Affinity and Selectivity

The following tables summarize the binding affinity (pKi) and functional antagonism (pKb) of SB-277011-A for human and rat dopamine receptors, as well as its selectivity over a wide range of other neurochemical targets.

Table 1: Dopamine Receptor Binding Affinity of SB-277011-A [1][2]

| Receptor | Species | pKi |

| D3 | Human | 7.95 |

| D2L | Human | < 6.0 |

| D3 | Rat | 7.97 |

| D2 | Rat | < 6.0 |

Higher pKi values indicate stronger binding affinity.

Table 2: Functional Antagonist Activity of SB-277011-A [1]

| Receptor | Species | pKb |

| D3 | Human | 8.3 |

| D2 | Human | 6.4 |

pKb represents the negative logarithm of the antagonist's dissociation constant, indicating its potency.

Table 3: Selectivity Profile of SB-277011-A [1][2]

| Parameter | Value |

| D3 vs. D2 Selectivity (Human) | ~100-fold |

| D3 vs. D2 Selectivity (Rat) | ~80-fold |

| Selectivity over 66 other receptors, enzymes, and ion channels | >100-fold |

Signaling Pathways of Dopamine D3 Receptor Antagonism

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. Antagonism of the D3 receptor by compounds like this compound and SB-277011-A blocks the downstream signaling cascades initiated by dopamine binding. This includes the modulation of adenylyl cyclase activity, β-arrestin recruitment, and the activity of various ion channels and kinases.

References

- 1. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of SB-237376: A Dual-Action Antiarrhythmic Agent

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies on SB-237376, a discontinued (B1498344) antiarrhythmic compound initially developed by GlaxoSmithKline. The document is intended for researchers, scientists, and drug development professionals interested in the electrophysiological properties and mechanism of action of this compound.

Core Mechanism of Action

This compound exhibits a dual-action mechanism by targeting key cardiac ion channels. Its primary therapeutic effect is mediated through the blockade of the rapidly activating delayed rectifier potassium current (IKr), a critical component in the repolarization phase of the cardiac action potential. Additionally, at higher concentrations, this compound demonstrates a use-dependent blockade of the L-type calcium current (ICa,L). This combined blockade of both potassium and calcium channels was investigated for its potential to provide antiarrhythmic efficacy with a reduced risk of proarrhythmia.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical electrophysiology studies of this compound.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Species/Model | Value/Effect | Concentration |

| IKr Blockade (IC50) | Not Specified | 0.42 µM | 0.42 µM |

| Action Potential Duration (APD) Prolongation | Canine & Rabbit Left Ventricular Myocytes | Bell-shaped concentration-dependent prolongation | Maximum effect at 1-3 µM |

| QT Interval Prolongation | Canine & Rabbit Arterially Perfused Left Ventricular Wedge | Bell-shaped concentration-dependent prolongation | Maximum effect at 1-3 µM |

| L-type Ca2+ Current (ICa,L) Blockade | Not Specified | Use-dependent block | High concentrations |

| Phase-2 Early Afterdepolarizations (EADs) | Rabbit Ventricular Wedge Preparations | Induced in 5 out of 6 preparations | 3 µM |

| Phase-2 Early Afterdepolarizations (EADs) | Canine Ventricular Wedge Preparations | Induced in 0 out of 6 preparations | 3 µM |

Data sourced from publicly available abstracts of preclinical studies.[1]

Key Experimental Protocols

Detailed methodologies for the pivotal preclinical experiments are outlined below. These protocols are based on standard cardiac electrophysiology techniques as described in the summary of the primary research.[1]

Single Myocyte Electrophysiology

-

Objective: To characterize the effects of this compound on the action potential duration (APD) and specific ion currents (IKr, ICa,L) in isolated cardiac myocytes.

-

Cell Preparation: Single ventricular myocytes were enzymatically isolated from the left ventricles of canine and rabbit hearts.

-

Recording Technique: The whole-cell patch-clamp technique was employed to record action potentials and ion channel currents.

-

Action Potential Measurement: Action potentials were elicited by current injection at a defined frequency. Changes in APD at 90% repolarization (APD90) were measured at baseline and after perfusion with increasing concentrations of this compound.

-

Ion Current Measurement (Voltage Clamp):

-

IKr: To isolate IKr, specific voltage clamp protocols and pharmacological blockers for other currents were used. The inhibitory effect of this compound was determined by measuring the reduction in the IKr tail current at various concentrations to calculate the IC50.

-

ICa,L: ICa,L was measured using specific voltage clamp steps in the presence of blockers for potassium and sodium currents. The use-dependent block by this compound was assessed by applying trains of depolarizing pulses.

-

Arterially Perfused Ventricular Wedge Preparation

-

Objective: To investigate the effects of this compound on the transmural electrocardiogram (ECG), including the QT interval and the transmural dispersion of repolarization (TDR), and to assess the proarrhythmic potential (induction of EADs).

-

Tissue Preparation: A wedge of tissue from the canine or rabbit left ventricle, including the epicardium, mid-myocardium, and endocardium, was dissected and arterially perfused with a physiological salt solution.

-

Recording Technique: A transmural ECG was recorded using electrodes placed on the epicardial and endocardial surfaces.

-

Experimental Protocol: After a baseline recording, the preparation was perfused with increasing concentrations of this compound. The QT interval and TDR were measured. The occurrence of EADs was monitored throughout the experiment.

-

Proarrhythmic Risk Assessment: The proarrhythmic risk of this compound was compared to that of a known IKr blocker, dl-sotalol, based on the effects on QT interval, TDR, and the incidence of EADs.[1]

Visualized Mechanisms and Workflows

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for Preclinical Evaluation

Caption: Workflow for the electrophysiological evaluation of this compound.

References

Uncharted Territory: The Elusive Nature of SB-237376 in Cholinergic Research

A comprehensive search of publicly available scientific literature and pharmacological databases has yielded no specific information on a compound designated SB-237376 and its effects on cholinergic pathways. This suggests that this compound may be an internal, pre-clinical, or otherwise unpublished compound identifier, or potentially a misnomer for another agent.

Despite extensive queries into its mechanism of action, experimental studies, and broader pharmacological profile, no data has emerged to construct the requested in-depth technical guide. The absence of information prevents the creation of data tables, experimental protocols, and signaling pathway diagrams as specified.

For researchers, scientists, and drug development professionals, this lack of public data means that any investigation into this compound would be entering truly uncharted territory. Without foundational knowledge of its primary targets, binding affinities, or even its general effects on neurotransmitter systems, all aspects of its interaction with cholinergic pathways remain speculative.

It is possible that information on this compound exists within proprietary databases of pharmaceutical companies or research institutions that have not been made public. Researchers with access to such internal data would be the sole proprietors of knowledge regarding this compound.

Given the current state of available information, this document cannot fulfill the request for a detailed technical guide. Should "this compound" be an incorrect designation, providing the correct chemical name, CAS number, or any associated publication would be necessary to proceed with a meaningful analysis of its effects on cholinergic pathways.

An In-Depth Technical Guide to Glutamatergic Neurotransmission

To the Researcher:

Initial searches for the compound "SB-237376" did not yield specific results within publicly available scientific literature. This suggests that the identifier may be an internal designation not yet disclosed, a discontinued (B1498344) compound, or a potential typographical error.

Therefore, this guide provides a comprehensive overview of the broader topic requested: glutamatergic neurotransmission , with a focus on the core pharmacology, signaling pathways, and experimental methodologies relevant to researchers, scientists, and drug development professionals. The principles and techniques described herein are fundamental to the study of any compound interacting with the glutamate (B1630785) system.

Introduction to Glutamatergic Neurotransmission

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a wide range of neurological and psychiatric disorders, such as epilepsy, stroke, depression, and neurodegenerative diseases, making it a key target for therapeutic intervention.

Glutamatergic signaling is primarily mediated by two major classes of receptors:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three families based on their selective agonists:

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors

-

N-methyl-D-aspartate (NMDA) receptors

-

Kainate receptors

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling cascades.

This guide will focus on the two principal iGluRs, AMPA and NMDA receptors, due to their central role in excitatory neurotransmission and as targets for a vast array of pharmacological agents.

Core Signaling Pathways

The activation of AMPA and NMDA receptors initiates distinct but interconnected signaling cascades crucial for synaptic function.

AMPA Receptor-Mediated Signaling

AMPA receptors are responsible for the majority of fast excitatory neurotransmission. Upon binding glutamate, the receptor channel opens, allowing an influx of sodium ions (Na+) and a smaller efflux of potassium ions (K+), leading to depolarization of the postsynaptic membrane.

Diagram 1: Simplified AMPA Receptor Signaling Pathway.

NMDA Receptor-Mediated Signaling

NMDA receptors are unique in that their activation requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg2+) block. Once activated, the channel allows the influx of both Na+ and, critically, calcium ions (Ca2+). This Ca2+ influx acts as a second messenger, initiating a cascade of downstream signaling events that are fundamental to synaptic plasticity, such as long-term potentiation (LTP).

Diagram 2: Key Elements of NMDA Receptor Activation and Downstream Signaling.

Quantitative Data for Key Glutamate Receptor Ligands

The following tables summarize binding affinity (Ki) and potency (IC50) data for well-characterized antagonists of NMDA and AMPA receptors. This data is representative of the types of quantitative information generated in drug discovery and development.

Table 1: NMDA Receptor Antagonists

| Compound | Target Site | Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference Assay |

| Ketamine | Channel Pore (Uncompetitive) | Pan-NMDA | 500-1000 | 1000-5000 | Rat | [3H]MK-801 binding; Electrophysiology |

| Ro 25-6981 | GluN2B Subunit (Allosteric) | GluN2B | 0.8-3 | 9-12 | Human/Rat | [3H]Ro 25-6981 binding; Ca2+ flux assay |

| AP5 (APV) | Glutamate Binding Site (Competitive) | Pan-NMDA | 250-700 | 2000-7600 | Rat | [3H]CGP 39653 binding; Electrophysiology |

Table 2: AMPA Receptor Antagonists

| Compound | Target Site | Receptor Subtype | Ki (nM) | IC50 (nM) | Species | Reference Assay |

| NBQX | Glutamate Binding Site (Competitive) | Pan-AMPA/Kainate | 15-30 | 100-300 | Rat | [3H]AMPA binding; Electrophysiology |

| Perampanel | Non-competitive (Allosteric) | Pan-AMPA | - | 50-100 | Human/Rat | Ca2+ influx assay; Electrophysiology |

| Talampanel | Non-competitive (Allosteric) | Pan-AMPA | - | 300-500 | Human | [3H]Talampanel binding; Electrophysiology |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's effect on glutamatergic neurotransmission.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for a specific receptor.

-

Objective: To determine the Ki of a test compound for the NMDA or AMPA receptor.

-

Materials:

-

Brain tissue homogenates (e.g., rat cortical membranes) or cell lines expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]MK-801 for the NMDA receptor channel, [3H]AMPA for the AMPA receptor).

-

Test compound at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled ligand).

-

Scintillation counter and vials.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC50 of the test compound.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

In Vitro Characterization of SB-237376: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive summary of the available in vitro characterization data for the compound SB-237376. Due to the limited publicly available information on this compound, this guide focuses on presenting the foundational concepts and methodologies relevant to the in vitro assessment of a novel chemical entity.

Summary

Extensive searches of public scientific literature and databases did not yield specific in vitro characterization data for a compound designated this compound. The information presented herein is therefore based on established principles of in vitro pharmacology and drug discovery, providing a framework for the potential characterization of such a molecule.

Quantitative Data Summary

In the absence of specific data for this compound, a template for data presentation is provided below. This table illustrates how key in vitro parameters would be summarized for comparative analysis.

| Assay Type | Target | Parameter | Value (nM) | Cell Line/System | Reference |

| Binding Affinity | e.g., Receptor X | Ki | Data N/A | e.g., HEK293 membranes | Citation |

| e.g., Enzyme Y | Kd | Data N/A | Purified enzyme | Citation | |

| Functional Activity | e.g., Receptor X | IC50 (antagonist) | Data N/A | e.g., CHO-K1 cells | Citation |

| e.g., Receptor Z | EC50 (agonist) | Data N/A | e.g., Primary neurons | Citation | |

| Enzyme Inhibition | e.g., Kinase A | IC50 | Data N/A | Recombinant enzyme | Citation |

| Cellular Potency | e.g., Cancer Cell Line | GI50 | Data N/A | e.g., MCF-7 | Citation |

N/A: Not Available

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of in vitro data. Below are generalized protocols for key experiments typically performed to characterize a novel compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor or transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for its target.

General Procedure:

-

Membrane Preparation: Cells expressing the target of interest are harvested and homogenized to prepare a crude membrane fraction.

-

Assay Setup: A constant concentration of a radiolabeled ligand (a known binder to the target) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays measure the biological effect of a compound on its target.

Objective: To determine if this compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through adenylyl cyclase.

General Procedure:

-

Cell Culture: Cells expressing the target GPCR are cultured to an appropriate density.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with a known agonist and varying concentrations of this compound.

-

Cell Lysis: After a specified incubation time, the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The data are plotted to generate concentration-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language can effectively visualize complex biological pathways and experimental procedures.

Caption: A generalized G-protein coupled receptor signaling cascade.

Caption: A typical workflow for the in vitro evaluation of a novel compound.

Technical Guide: Binding Affinity and Selectivity Profile of SB-242084

Disclaimer: Initial searches for "SB-237376" did not yield any specific compound information. Based on the similarity in nomenclature and the availability of extensive research, this technical guide focuses on SB-242084 , a potent and selective 5-HT2C receptor antagonist. It is presumed that "this compound" may have been a typographical error.

This document provides a comprehensive overview of the binding affinity and selectivity profile of SB-242084, intended for researchers, scientists, and drug development professionals. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Core Compound Profile: SB-242084

SB-242084 is a selective antagonist of the serotonin (B10506) 5-HT2C receptor.[1] It is a brain-penetrant compound that has been instrumental in research for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes.[2][3] Developed by GlaxoSmithKline, it has been investigated for its potential therapeutic applications in conditions such as anxiety and depression.[1][4]

Chemical Name: 6-chloro-5-methyl-1-{[2-(2-methyl-3-pyridyl)oxy]-5-pyridyl carbamoyl} indoline[4]

Quantitative Binding Affinity and Selectivity Data

The binding affinity of SB-242084 has been characterized at its primary target, the human 5-HT2C receptor, and a wide range of other receptors to establish its selectivity profile. The data is typically presented as pKi values, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 1: Binding Affinity of SB-242084 for Serotonin (5-HT) Receptors

| Receptor Subtype | pKi Value | Selectivity vs. 5-HT2C | Reference |

| 5-HT2C (human, cloned) | 9.0 | - | [2][4] |

| 5-HT2B (human, cloned) | 7.0 | 100-fold | [2][4] |

| 5-HT2A (human, cloned) | 6.8 | 158-fold | [2][4] |

| 5-HT1A | 6.4 | >100-fold | |

| 5-HT1B | 6.4 | >100-fold | |

| 5-HT1D | 6.4 | >100-fold | |

| 5-HT1E | 6.0 | >100-fold | |

| 5-HT1F | <6.1 | >100-fold | |

| 5-HT4 | <5.5 | >100-fold | |

| 5-HT6 | 6.0 | >100-fold | |

| 5-HT7 | 6.1 | >100-fold |

Table 2: Binding Affinity of SB-242084 for Other Neurotransmitter Receptors

| Receptor | pKi Value | Selectivity vs. 5-HT2C | Reference |

| Dopamine (B1211576) D2 | 6.2 | >100-fold | |

| Dopamine D3 | 6.2 | >100-fold | |

| Adrenergic α1 | <5.0 | >100-fold |

Experimental Protocols

The characterization of SB-242084's binding affinity and functional activity involves several key experimental methodologies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5]

Objective: To determine the inhibition constant (Ki) of SB-242084 for various receptors.

General Protocol (Competitive Binding):

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]

-

The homogenate is centrifuged to pellet the cell membranes.[6]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[6] Protein concentration is determined using a standard method like the BCA assay.[6]

-

-

Assay Setup:

-

The assay is typically performed in a 96-well plate format.[6]

-

Each well contains the membrane preparation, a fixed concentration of a specific radioligand for the target receptor, and varying concentrations of the unlabeled test compound (SB-242084).[6]

-

Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand.[5]

-

-

Incubation:

-

The plates are incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]

-

-

Filtration and Washing:

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.[6]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of SB-242084 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

-

Functional Assays: Phosphatidylinositol (PI) Hydrolysis

This assay measures the functional antagonist activity of SB-242084 at the 5-HT2C receptor, which is a Gq/11-coupled receptor.

Objective: To determine the functional potency (pKb) of SB-242084 in blocking agonist-induced PI hydrolysis.

General Protocol:

-

Cell Culture:

-

Radiolabeling:

-

The cells are incubated with a radiolabeled precursor of phosphoinositides, such as [3H]-myo-inositol, to incorporate it into the cell membranes.

-

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of SB-242084.

-

A 5-HT2C receptor agonist (e.g., serotonin) is then added to stimulate PI hydrolysis.

-

The reaction is stopped, and the cells are lysed.

-

-

Measurement of Inositol (B14025) Phosphates:

-

The radiolabeled inositol phosphates (IPs) produced are separated from other components using ion-exchange chromatography.

-

The amount of radioactivity in the IP fraction is quantified by scintillation counting.

-

-

Data Analysis:

-